5-Bromo-2-fluorobenzylamine hydrochloride is a bifunctional aromatic building block characterized by an ortho-fluorine atom, a meta-bromine atom, and a primary amine stabilized as a hydrochloride salt . Commercially supplied as a highly crystalline solid with a melting point of 168-172°C, it is heavily utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase and metalloprotease inhibitors [1]. The compound serves as a critical procurement precursor because it offers orthogonal reactivity: the amine readily undergoes acylation or reductive amination, while the aryl bromide provides a reliable handle for palladium-catalyzed cross-coupling reactions [2].
Substituting 5-Bromo-2-fluorobenzylamine hydrochloride with its free base or non-halogenated analogs compromises both synthetic utility and handling stability. The free base form is susceptible to atmospheric oxidation and carbon dioxide absorption, leading to variable stoichiometry during automated library synthesis . Replacing the compound with 2-fluorobenzylamine eliminates the bromine atom, completely preventing downstream diversification via Suzuki or Buchwald-Hartwig cross-coupling [1]. Conversely, using 5-bromobenzylamine removes the ortho-fluorine, which shifts the amine pKa by approximately one unit and alters the lipophilicity (LogP) of the resulting derivatives . For procurement, specifying the exact bromo-fluoro hydrochloride salt is necessary to ensure shelf stability, precise reagent weighing, and the retention of dual functionalization pathways.
The hydrochloride salt of 5-bromo-2-fluorobenzylamine presents as a stable, off-white crystalline solid with a melting point of 168-172°C, whereas the free base is typically a low-melting solid or oil that degrades upon prolonged atmospheric exposure [1]. The salt form maintains >98% purity under standard storage conditions (2-8°C) and resists hygroscopic weight fluctuations. This physical stability allows for exact molar equivalents to be weighed during high-throughput parallel synthesis, avoiding the yield variations associated with the free base .
| Evidence Dimension | Physical state and handling stability |
| Target Compound Data | Solid, mp 168-172°C, stable stoichiometry |
| Comparator Or Baseline | 5-Bromo-2-fluorobenzylamine free base (Oil/low-melting solid, prone to oxidation) |
| Quantified Difference | Transformation to the HCl salt increases the melting point to >168°C, ensuring solid-state stability. |
| Conditions | Standard laboratory storage (2-8°C) and ambient weighing conditions |
Procuring the hydrochloride salt eliminates batch-to-batch weighing errors and reagent degradation, which is critical for automated synthesis workflows.
The presence of the bromine atom at the 5-position provides a reactive site for palladium-catalyzed C-C and C-N bond formation, which is absent in 2-fluorobenzylamine [1]. The carbon-bromine bond (bond dissociation energy ~81 kcal/mol) readily undergoes oxidative addition, enabling Suzuki, Stille, and Buchwald-Hartwig couplings after the primary amine has been converted into an amide or sulfonamide [2]. Comparative synthetic routes show that while 2-fluorobenzylamine is restricted to amine-centric modifications, the bromo-derivative allows for the rapid generation of extended biaryl or heteroaryl scaffolds from a single precursor [3].
| Evidence Dimension | Suitability for Pd-catalyzed cross-coupling |
| Target Compound Data | Reactive C-Br bond (BDE ~81 kcal/mol) enabling >80% yield cross-couplings |
| Comparator Or Baseline | 2-Fluorobenzylamine (Inert C-H bond at the 5-position) |
| Quantified Difference | Provides an active electrophilic site for cross-coupling, whereas the comparator cannot be functionalized under standard Pd-catalysis. |
| Conditions | Standard palladium-catalyzed cross-coupling conditions (e.g., Pd(PPh3)4, base, boronic acid) |
Buyers synthesizing diverse chemical libraries must select the brominated analog to allow for multi-directional molecular extension.
The introduction of a fluorine atom ortho to the benzylamine group significantly alters the physicochemical profile compared to the non-fluorinated 5-bromobenzylamine . The electron-withdrawing nature of the fluorine lowers the predicted pKa of the amine from ~9.3 (unsubstituted) to ~8.26, while simultaneously increasing the lipophilicity (LogP ~2.74) [1]. This modulation in basicity influences the ionization state of the molecule at physiological pH, which directly impacts membrane permeability and oral bioavailability in downstream pharmaceutical candidates[2].
| Evidence Dimension | Amine basicity (pKa) and lipophilicity (LogP) |
| Target Compound Data | Predicted pKa ~8.26, LogP ~2.74 |
| Comparator Or Baseline | 5-Bromobenzylamine (Predicted pKa ~9.3, lower LogP) |
| Quantified Difference | The ortho-fluorine decreases the amine pKa by ~1 unit and increases the partition coefficient. |
| Conditions | In silico prediction and standard physiological pH (7.4) environments |
Selecting the fluorinated building block is essential for medicinal chemists aiming to optimize the pharmacokinetic properties and target binding of API candidates.
Leveraging the orthogonal reactivity detailed in Section 3, this compound is utilized as a core scaffold. The amine is first acylated to form an amide linkage, followed by Suzuki coupling at the 5-bromo position to introduce diverse aryl groups, a proven route in the development of MMP-13 and kinase inhibitors[1].
Due to the solid-state stability and stoichiometric precision of the hydrochloride salt (as compared to the free base), it is heavily procured for automated synthesis platforms where exact molar equivalents are required to minimize purification bottlenecks .
When a standard benzylamine derivative exhibits poor membrane permeability or metabolic liability, substituting it with this ortho-fluorinated building block lowers the amine pKa and blocks metabolic oxidation, directly improving the pharmacokinetic profile of the lead compound .
Irritant